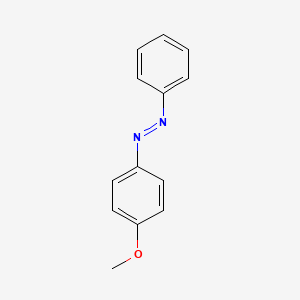

4-Methoxyazobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCRPKOHRIXSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870967 | |

| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-60-3, 21650-49-7 | |

| Record name | 4-Methoxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, (4-methoxyphenyl)phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyazobenzene

CAS Number: 2396-60-3

This technical guide provides a comprehensive overview of 4-Methoxyazobenzene, a versatile photoswitchable molecule. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound, also known as p-Phenylazoanisole, is an aromatic azo compound characterized by its photochromic properties. Its physical and chemical data are summarized below.

| Property | Value | References |

| CAS Number | 2396-60-3 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| Appearance | Light yellow to brown powder or crystals | [3] |

| Melting Point | 54-58 °C | [3] |

| Boiling Point | 340 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; sparingly soluble in water. | |

| IUPAC Name | (E)-1-(4-methoxyphenyl)-2-phenyldiazene | [1] |

| Synonyms | p-Methoxyazobenzene, 4-Phenylazoanisole | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an appropriate aniline (B41778) derivative with a nitrosobenzene, or via an oxidative coupling reaction. A specific protocol is detailed below.[4]

Experimental Protocol: Synthesis via Oxidative Coupling

This protocol describes the synthesis of this compound from (4-methoxyphenyl)hydrazine (B1593770) and cyclohexanone (B45756) in the presence of iodine.[4]

Materials:

-

(4-methoxyphenyl)hydrazine

-

Cyclohexanone

-

Elemental Iodine (I₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

In a reaction vessel suitable for heating and stirring, dissolve 0.1 mmol of elemental iodine in DMSO.

-

To this solution, add 0.5 mmol of cyclohexanone.

-

Add 0.5 mmol of (4-methoxyphenyl)hydrazine to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 9 hours under an air atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, quench the reaction by adding water.

-

Extract the product from the aqueous mixture using ethyl acetate.

-

Dry the combined organic extracts over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography to isolate pure this compound. An isolated yield of 72% has been reported for this method.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Application: Photoswitching

The defining characteristic of this compound is its ability to undergo reversible photoisomerization. The molecule exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This property makes it a valuable component in the development of molecular switches, photoresponsive materials, and systems for molecular solar thermal energy storage.[3]

The isomerization process involves a significant change in molecular geometry, particularly the distance between the carbon atoms at the 4 and 4' positions of the phenyl rings, which decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[3] This structural change alters the molecule's physical properties, including its dipole moment and UV-Visible absorption spectrum.[3]

Photoisomerization Pathway

The trans-to-cis isomerization is typically induced by irradiation with UV light (around 320-365 nm), which excites the molecule's π→π* transition.[3][5] The reverse cis-to-trans isomerization can be triggered by irradiation with visible light (around 400-450 nm) or by thermal relaxation.[3] The thermal process can be slow, with half-lives ranging from milliseconds to days depending on the specific azobenzene (B91143) derivative and its environment.[3] The mechanism of isomerization is proposed to occur via either an in-plane inversion or an out-of-plane rotation around the N=N double bond.[6]

Caption: Reversible E/Z isomerization of this compound.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Photoisomerization

This protocol outlines a general procedure for monitoring the photoisomerization of this compound using UV-Vis spectroscopy.

Materials & Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, toluene, or chloroform)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

UV light source (e.g., high-pressure mercury lamp with a 365 nm band-pass filter)[7]

-

Visible light source (e.g., with a 450 nm band-pass filter)[7]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 1 and 1.5 in the primary absorption band of the trans isomer.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer. The spectrum should show a strong π→π* transition band around 330-370 nm and a weaker n→π* transition band at longer wavelengths.[5]

-

Trans-to-Cis Isomerization: Irradiate the sample in the cuvette with UV light (e.g., 365 nm) for a set period. Periodically record the UV-Vis spectrum to observe the changes. The intensity of the π→π* band will decrease, while the intensity of the n→π* band (around 450 nm) will increase, indicating the formation of the cis isomer.[5] Continue until a photostationary state is reached (no further significant spectral changes are observed).

-

Cis-to-Trans Isomerization (Photochemical): Take the sample from step 3 (rich in the cis isomer) and irradiate it with visible light (e.g., 450 nm). Record the spectra periodically to monitor the conversion back to the trans isomer.

-

Cis-to-Trans Isomerization (Thermal): Alternatively, after step 3, place the cuvette in the dark at a constant temperature and record the UV-Vis spectrum at regular intervals to monitor the thermal back-isomerization to the trans form.

Spectroscopy Workflow Diagram

Caption: UV-Vis spectroscopy workflow for photoisomerization analysis.

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken during handling and storage.

Hazard Identification:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or exposure limits are exceeded.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

References

- 1. This compound | C13H12N2O | CID 16966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2396-60-3 | FM10868 | Biosynth [biosynth.com]

- 3. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]

- 6. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Chemical Properties of 4-Methoxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyazobenzene (B97606), also known as 4-phenylazoanisole, is an aromatic azo compound characterized by the presence of a methoxy (B1213986) group.[1] Azo compounds are of significant interest in various fields, including dye chemistry, materials science, and pharmacology, owing to their unique photochromic properties and potential as precursors for bioactive molecules.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in the synthesis of biologically active compounds.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as light yellow to brown powder or crystals.[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [5] |

| CAS Number | 2396-60-3 | [1] |

| Appearance | Light yellow to brown powder or crystals | [4] |

| Melting Point | 54-58 °C | [4][5] |

| Boiling Point | 340 °C | [6] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethylformamide; practically insoluble in water. | [2] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 130.3 ± 12.9 °C |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound exhibits characteristic absorption bands corresponding to π-π* and n-π* electronic transitions of the azo group. The position of these bands can be influenced by the solvent.[7] The photoisomerization between the more stable trans (E) isomer and the cis (Z) isomer can be monitored by UV-Vis spectroscopy, as the two isomers have distinct absorption spectra.[8]

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methoxy group protons. The methoxy group typically appears as a singlet around 3.8-3.9 ppm.[9][10] The aromatic protons appear in the range of 6.9-8.0 ppm, with their splitting patterns providing information about the substitution pattern on the benzene (B151609) rings.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The methoxy carbon appears at approximately 55-56 ppm.[9] The aromatic carbons resonate in the region of 114-152 ppm.

IR Spectroscopy

The infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. Key vibrational frequencies include C-H stretching of the aromatic rings, C=C stretching of the aromatic rings, N=N stretching of the azo group, and C-O stretching of the methoxy group.[11][12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of (4-methoxyphenyl)hydrazine (B1593770) with cyclohexanone (B45756) in the presence of iodine in DMSO.[13]

Materials:

-

(4-methoxyphenyl)hydrazine

-

Cyclohexanone

-

Iodine (I₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 0.1 mmol of iodine in DMSO.

-

To this solution, add 0.5 mmol of (4-methoxyphenyl)hydrazine and 0.5 mmol of cyclohexanone.

-

Heat the reaction mixture to 80 °C and stir for 9 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like this compound. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixed solvent system of ethanol and water can be used.[14]

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If necessary, add small portions of hot ethanol to achieve complete dissolution.

-

If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

-

To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

To maximize the yield, place the flask in an ice bath for 15-20 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Dry the purified crystals.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of this compound. A reverse-phase C18 column is typically employed.

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18, e.g., 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV-Vis spectrum (e.g., at the λmax of the trans isomer)

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Reactivity and Potential Applications

Photoisomerization

A key chemical property of this compound is its ability to undergo reversible trans-cis (or E/Z) photoisomerization upon irradiation with light of a specific wavelength.[15][16] The more stable trans isomer can be converted to the cis isomer by UV light, and the reverse isomerization can be triggered by visible light or occur thermally.[6][17] This photoswitchable behavior makes azobenzene (B91143) derivatives, including this compound, attractive for applications in molecular switches, optical data storage, and photopharmacology.[18]

Precursor for Biologically Active Molecules

While this compound itself is not reported to have direct involvement in specific signaling pathways, it serves as a valuable precursor for the synthesis of benzimidazole (B57391) derivatives.[19] Benzimidazoles are a class of heterocyclic compounds known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[20][21][22] The synthesis of 1-aryl-1H-benzimidazoles can be achieved through the photoreaction of 4-methoxyazobenzenes.[19][20]

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound | 2396-60-3 | 4-Phenylazoanisole [ottokemi.com]

- 5. 4-甲氧基偶氮苯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 2396-60-3 | FM10868 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. This compound(2396-60-3) 1H NMR [m.chemicalbook.com]

- 11. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 12. researchgate.net [researchgate.net]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Methoxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyazobenzene is an organic compound characterized by the presence of an azo group (-N=N-) connecting a phenyl ring and a methoxy-substituted phenyl ring. This molecule is of significant interest in various research fields, including the development of molecular switches, light-responsive materials, and liquid crystal displays, primarily due to its ability to undergo reversible photoisomerization.[1] This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key processes.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2][3] |

| Molecular Weight | 212.25 g/mol | [1][2][3] |

| CAS Number | 2396-60-3 | [1][2][3] |

| Appearance | Light yellow to brown powder or crystals | [4] |

Quantitative Physical Properties

The following tables provide quantitative data on the key physical properties of this compound, compiled from various sources.

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 53-57 °C | [1] |

| 54-56 °C | [3][5][6] | |

| 54-58 °C | [4] | |

| 56 °C | [2][7][8] | |

| 143-145 °C | [9] | |

| Boiling Point | 340 °C | [2][7][8] |

Note: The significant variation in reported melting points may be attributable to differences in the isomeric purity (cis/trans) of the sample or the analytical method employed.

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 3.680 mg/L | [2] |

| Practically insoluble (0.01 g/L at 25 °C) | [7] | |

| Organic Solvents | Soluble in ethanol, dimethylformamide | [9] |

Spectroscopic Properties

| Property | Value | Source(s) |

| UV-Vis Absorption (in Benzene) | λmax (π-π) = 348 nm (E-isomer) | [10] |

| λmax (n-π) = 440 nm (E-isomer) | [10] | |

| Log P (octanol-water) | 4.190 | [2] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[7][11]

-

Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely liquefies are recorded. This range is the melting point of the sample.[4][11]

UV-Visible Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of this compound to determine its absorbance characteristics.

Methodology:

-

Solvent Selection: A suitable solvent in which this compound is soluble and that does not absorb in the wavelength range of interest (typically 200-800 nm) is chosen. Benzene has been used in reported studies.[10]

-

Solution Preparation: A dilute solution of this compound of known concentration is prepared.

-

Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline or "blank" spectrum. This is to subtract the absorbance of the solvent.

-

Sample Measurement: The cuvette is then filled with the this compound solution, and the absorbance is measured over the desired wavelength range.

-

Data Analysis: The resulting spectrum, a plot of absorbance versus wavelength, is analyzed to identify the wavelengths of maximum absorbance (λmax).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum of this compound to elucidate its molecular structure.

Methodology:

-

Sample Preparation: Approximately 10-50 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6] Any solid impurities should be removed by filtration.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is set to lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.

-

Spectrum Acquisition: A standard ¹H NMR experiment is run. This involves applying a radiofrequency pulse and recording the resulting free induction decay (FID).

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

-

Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to confirm the structure of the molecule.

Visualizations

Photoisomerization of this compound

The following diagram illustrates the reversible photoisomerization of this compound between its more stable trans (E) isomer and its less stable cis (Z) isomer upon irradiation with light of specific wavelengths.

Caption: Reversible E/Z photoisomerization of this compound.

Experimental Workflow for Melting Point Determination

This diagram outlines the logical steps involved in determining the melting point of a solid organic compound like this compound.

Caption: Workflow for melting point determination.

References

- 1. pennwest.edu [pennwest.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. How To [chem.rochester.edu]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. benchchem.com [benchchem.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. This compound | 2396-60-3 | FM10868 | Biosynth [biosynth.com]

- 11. jove.com [jove.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxyazobenzene from p-Anisidine

This technical guide provides a comprehensive overview of the synthesis of 4-methoxyazobenzene (B97606), a valuable organic compound utilized in the development of dyes and photosensitive materials.[1][2] The primary synthetic route detailed herein involves a two-step process commencing with the diazotization of p-anisidine (B42471), followed by an azo coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Synthesis Overview

The synthesis of this compound from p-anisidine is a classic example of electrophilic aromatic substitution. The process begins with the conversion of the primary aromatic amine, p-anisidine, into a diazonium salt. This is achieved through a diazotization reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[3][4] The resulting p-methoxybenzenediazonium salt is a weak electrophile that is then reacted with an electron-rich aromatic compound in an azo coupling reaction to form the stable azo compound.[4][5] For the synthesis of this compound, the coupling partner is typically phenol (B47542), which yields 4-hydroxy-4'-methoxyazobenzene. This intermediate is then methylated to produce the final product. An alternative, though less common, approach involves the direct coupling with anisole.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from p-anisidine. Please note that yields can vary based on reaction scale and purification techniques.

| Parameter | Diazotization of p-Anisidine | Azo Coupling with Phenol | Methylation of 4-Hydroxy-4'-methoxyazobenzene |

| Reactants | p-Anisidine, Sodium Nitrite, Hydrochloric Acid | p-Methoxybenzenediazonium chloride, Phenol, Sodium Hydroxide | 4-Hydroxy-4'-methoxyazobenzene, Methylating agent (e.g., Dimethyl sulfate), Base (e.g., Potassium carbonate) |

| Temperature | 0-5 °C[3] | 0-5 °C | Room Temperature to Reflux |

| Reaction Time | ~5-15 minutes | 1-2 hours | 2-4 hours |

| pH | Strongly Acidic | Mildly Alkaline | Basic |

| Typical Yield | >95% (in solution) | 70-85% | 80-95% |

| Purification | Used in situ | Recrystallization | Recrystallization from Ethanol[6] |

Experimental Protocols

Step 1: Diazotization of p-Anisidine

This procedure details the formation of the p-methoxybenzenediazonium chloride solution.

Materials:

-

p-Anisidine (C₇H₉NO)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve a specific molar amount of p-anisidine in a solution of concentrated hydrochloric acid and water. An example ratio is 1.984 grams of p-anisidine (0.016 mol) in 20 mL of water containing an excess of acid.[3]

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[3]

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cold p-anisidine hydrochloride solution. Continue stirring and maintain the temperature between 0-5 °C.

-

The reaction is typically complete after about 5-10 minutes. The resulting solution contains the p-methoxybenzenediazonium chloride and is used immediately in the next step.

Step 2: Azo Coupling with Phenol

This procedure describes the reaction of the diazonium salt with phenol to form 4-hydroxy-4'-methoxyazobenzene.

Materials:

-

p-Methoxybenzenediazonium chloride solution (from Step 1)

-

Phenol (C₆H₆O)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a separate 500 mL beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide. This forms the more reactive sodium phenoxide.

-

Cool this solution to 0-5 °C in an ice-water bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold sodium phenoxide solution with vigorous stirring.

-

A brightly colored precipitate of 4-hydroxy-4'-methoxyazobenzene should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

Step 3: Methylation of 4-Hydroxy-4'-methoxyazobenzene

This procedure details the conversion of the intermediate to the final product, this compound.

Materials:

-

4-Hydroxy-4'-methoxyazobenzene

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Acetone or another suitable solvent

Procedure:

-

In a round-bottom flask, suspend the dried 4-hydroxy-4'-methoxyazobenzene and an excess of potassium carbonate in acetone.

-

Add a molar equivalent of dimethyl sulfate dropwise to the stirred suspension.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by recrystallization from ethanol (B145695) to yield light yellow to brown crystals.[6][7]

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Azo Coupling [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 2396-60-3 | 4-Phenylazoanisole [ottokemi.com]

An In-Depth Technical Guide to the Synthesis of 4-Methoxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-methoxyazobenzene (B97606), a key organic compound utilized in the development of dyes and photosensitive materials.[1] This document details the prevalent synthesis protocols, including reaction mechanisms, experimental procedures, and characterization data.

Core Synthesis Pathways

This compound is primarily synthesized through two effective methods:

-

Diazotization of p-Anisidine (B42471) followed by Azo Coupling: This is the most common and versatile method. It involves the conversion of an aromatic amine, in this case, p-anisidine (4-methoxyaniline), into a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as phenol (B47542) or aniline (B41778), to form the azo compound.

-

Condensation of Cyclohexanone (B45756) and (4-methoxyphenyl)hydrazine (B1593770): This alternative route involves the reaction of cyclohexanone with (4-methoxyphenyl)hydrazine in the presence of an iodine catalyst.

This guide will focus on the detailed protocol for the diazotization of p-anisidine and subsequent coupling with phenol, as it represents a foundational and widely applicable synthetic strategy.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its synthesis.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O | [2] |

| Molecular Weight | 212.25 g/mol | [2] |

| Melting Point | 54-58 °C | [3] |

| Boiling Point | 340 °C | [1] |

| Appearance | Light yellow to brown powder or crystals | [3] |

| Yield (from Cyclohexanone) | 72% | [4] |

Experimental Protocol: Synthesis via Diazotization and Azo Coupling

This protocol details the synthesis of this compound from p-anisidine and phenol.

Part 1: Diazotization of p-Anisidine

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve a specific molar amount of p-anisidine in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-anisidine hydrochloride solution. The addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution contains the p-methoxybenzenediazonium chloride salt and is used immediately in the next step.

Part 2: Azo Coupling with Phenol

Materials:

-

Phenol

-

Sodium Hydroxide (NaOH)

-

The diazonium salt solution from Part 1

Procedure:

-

In a separate beaker, dissolve a stoichiometric equivalent of phenol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the cold alkaline phenol solution with vigorous stirring. A brightly colored precipitate of this compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part 3: Isolation and Purification

Materials:

-

Buchner Funnel and Filter Paper

-

Vacuum Flask

Procedure:

-

Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Wash the crude product on the filter paper with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from ethanol.[1] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Reaction Mechanisms and Visualizations

The synthesis of this compound via diazotization and azo coupling proceeds through two key mechanistic steps: the formation of the diazonium ion and the subsequent electrophilic aromatic substitution.

Diazotization of p-Anisidine

The reaction is initiated by the formation of nitrous acid from sodium nitrite and hydrochloric acid. The p-anisidine then reacts with the nitrous acid to form the diazonium salt.

Caption: Diazotization of p-Anisidine to form the diazonium salt.

Azo Coupling Reaction

The diazonium salt then acts as an electrophile and attacks the electron-rich phenoxide ion (formed from phenol in alkaline conditions) at the para position to yield 4-hydroxy-4'-methoxyazobenzene. For the synthesis of this compound itself, the coupling would typically be with benzene, which is less reactive and often requires specific catalysts. The coupling with phenol is a more common undergraduate-level experiment to demonstrate the formation of azo dyes. For the direct synthesis of this compound, coupling with aniline would yield an amino-substituted product, which would then require further modification. The most direct named synthesis often involves the condensation of p-anisidine and nitrosobenzene.

Caption: Azo coupling of the diazonium salt with phenoxide.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The methoxy group typically appears as a singlet around 3.8-3.9 ppm.[5] The aromatic protons will show complex splitting patterns in the range of 6.9-8.0 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons and the methoxy carbon. The methoxy carbon signal is expected around 55-56 ppm.[5] |

| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, N=N stretching (often weak), and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (212.25 g/mol ).[2] |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Simple Synthesis of 4-Methoxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simple and efficient laboratory-scale synthesis of 4-Methoxyazobenzene. The primary method detailed is the azo coupling reaction, a cornerstone of aromatic chemistry, involving the diazotization of p-anisidine (B42471) and its subsequent coupling with phenol (B47542). This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate understanding and replication of the synthesis.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through a two-step process:

-

Diazotization: The primary aromatic amine, p-anisidine, is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to an alkaline solution of phenol. The diazonium salt acts as an electrophile and attacks the electron-rich phenoxide ion, typically at the para position, to form the azo compound, this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| p-Anisidine | C₇H₉NO | 123.15 | 57-60 | White to brownish crystals |

| Sodium Nitrite | NaNO₂ | 69.00 | 271 | White or yellowish solid |

| Phenol | C₆H₆O | 94.11 | 40-42 | White crystalline solid |

| This compound | C₁₃H₁₂N₂O | 212.25 | 54-58[1] | Light yellow to brown powder or crystals[1] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

-

p-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ethanol (for recrystallization)

-

Distilled water

-

Ice

Step-by-Step Procedure

Part 1: Diazotization of p-Anisidine

-

In a 250 mL beaker, dissolve a specific molar amount of p-anisidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process.

-

In a separate beaker, prepare a solution of sodium nitrite in water, using a slight molar excess compared to the p-anisidine.

-

Slowly add the sodium nitrite solution dropwise to the cold p-anisidine solution. Ensure the temperature remains below 5 °C during the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction goes to completion. The resulting solution contains the 4-methoxybenzenediazonium (B1197204) chloride.

Part 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide. This creates a solution of sodium phenoxide.

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium phenoxide solution with vigorous stirring. A brightly colored precipitate of this compound should form immediately.

-

Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part 3: Isolation and Purification

-

Collect the crude this compound precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals on the filter paper with a small amount of cold water to remove any remaining salts and impurities.

-

The crude product can be purified by recrystallization.[2] Dissolve the solid in a minimum amount of hot ethanol.[2]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry.

Expected Yield

The azo coupling reaction of diazonium salts with phenols generally proceeds with good yields. For the coupling of a diazonium salt with phenol, a moderate yield of around 58% has been reported under similar conditions.[3] Microwave-assisted synthesis of similar unsymmetrical azo dyes can achieve yields of up to 97%.[4]

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Expected signals include a singlet for the methoxy (B1213986) protons (~3.8 ppm), and multiplets in the aromatic region (6.8-8.0 ppm) corresponding to the protons on the two phenyl rings. |

| ¹³C NMR | Expected signals include a peak for the methoxy carbon (~55 ppm) and several signals in the aromatic region (114-160 ppm) for the carbons of the phenyl rings, including the carbons attached to the azo group and the methoxy group. |

| FTIR (cm⁻¹) | An IR spectrum of this compound would be expected to show characteristic peaks for C-H stretching of the aromatic rings (~3050-3100 cm⁻¹), the N=N stretching of the azo group (~1400-1450 cm⁻¹), and the C-O stretching of the methoxy group (~1250 cm⁻¹).[5] |

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Mechanism of Azo Coupling

Caption: Electrophilic aromatic substitution mechanism of the azo coupling step.

References

An In-Depth Technical Guide to the NMR Characterization of 4-Methoxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-methoxyazobenzene (B97606) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed tables of ¹H and ¹³C NMR data, experimental protocols for sample preparation and analysis, and logical diagrams to illustrate the experimental workflow and molecular structure.

Introduction to NMR Spectroscopy in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is an indispensable tool in organic chemistry, biochemistry, and drug development for elucidating molecular structures and characterizing compounds. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of this compound.

Molecular Structure and NMR Assignments

This compound consists of two phenyl rings linked by an azo group (-N=N-), with a methoxy (B1213986) group (-OCH₃) substituent on one of the phenyl rings at the para position. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) as the solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.92 - 7.88 | m | 4H | H-2', H-6', H-2, H-6 |

| 7.52 - 7.45 | m | 3H | H-3', H-4', H-5' |

| 6.99 | d, J=9.1 Hz | 2H | H-3, H-5 |

| 3.88 | s | 3H | -OCH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data below was also obtained in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C-4 |

| 152.6 | C-1' |

| 147.2 | C-1 |

| 130.8 | C-4' |

| 129.1 | C-3', C-5' |

| 124.9 | C-2, C-6 |

| 122.6 | C-2', C-6' |

| 114.2 | C-3, C-5 |

| 55.6 | -OCH₃ |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra are crucial for accurate characterization.

Sample Preparation

-

Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette as a filter.

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

-

Instrumentation : NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is commonly employed.

-

Spectral Width : The spectral width should encompass all expected proton signals (typically 0-12 ppm).

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Number of Scans : A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.

-

Spectral Width : The spectral width should cover all expected carbon signals (typically 0-200 ppm).

-

-

Data Processing : The acquired Free Induction Decay (FID) is transformed into a spectrum using a Fourier transform. This is followed by phase correction, baseline correction, and referencing of the chemical shifts (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Logical Workflow for NMR Analysis

The following diagram illustrates the typical workflow for characterizing a chemical compound using NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the NMR characterization of this compound. The tabulated ¹H and ¹³C NMR data, along with the comprehensive experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The logical workflow diagram further clarifies the process of NMR analysis from sample preparation to final data interpretation. Accurate and consistent application of these methodologies will ensure reliable and reproducible characterization of this and similar molecular structures.

A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum of 4-Methoxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Methoxyazobenzene, a key photoswitchable molecule. The document details the electronic transitions responsible for its characteristic spectral features, presents available quantitative data, and outlines the experimental protocols for spectral analysis. This information is crucial for professionals engaged in research and development involving photoswitchable compounds, particularly in the fields of materials science and pharmacology.

Core Concepts: Electronic Transitions in this compound

This compound, like other azobenzene (B91143) derivatives, possesses two primary electronic absorption bands in the UV-Vis region. These bands correspond to distinct electronic transitions within the molecule and are highly sensitive to the isomeric state (trans or cis) of the azo group (-N=N-).

The two principal transitions are:

-

π→π* Transition: This is a high-intensity absorption band arising from the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. This transition is characteristic of conjugated systems.

-

n→π* Transition: This is a lower-intensity absorption band resulting from the excitation of a non-bonding (lone pair) electron from a nitrogen atom to an anti-bonding π* molecular orbital. This transition is generally weaker than the π→π* transition.[1][2][3]

The position and intensity of these bands are significantly different for the trans (E) and cis (Z) isomers of this compound, a property that is fundamental to its function as a molecular switch.

Spectral Properties of trans- and cis-4-Methoxyazobenzene

The UV-Vis absorption spectrum of this compound is dominated by the strong π→π* transition of the thermodynamically more stable trans isomer. Upon irradiation with UV light, the molecule undergoes isomerization to the cis form, leading to distinct changes in the absorption spectrum.

A study of a related azobenzene compound showed absorption maxima at 348 nm for the E→Z (trans to cis) isomerization and at 440 nm for the Z→E (cis to trans) isomerization.[4] For this compound specifically, the UV-Vis spectra in benzene (B151609) solution have been recorded for both the E and Z isomers.[4]

Table 1: Summary of UV-Vis Absorption Data for this compound and Related Compounds

| Isomer | Solvent | λmax (π→π) (nm) | λmax (n→π) (nm) | Molar Absorptivity (ε) |

| trans (E) | Benzene | ~350 | ~440 | Data not available |

| cis (Z) | Benzene | Blue-shifted from trans | Red-shifted and more intense than trans | Data not available |

| Related Azo Dye | Benzene | 348 (for E→Z) | 440 (for Z→E) | Data not available |

The introduction of the electron-donating methoxy (B1213986) group in the para position generally leads to a red-shift (bathochromic shift) of the π→π* absorption band compared to unsubstituted azobenzene. The polarity of the solvent can also influence the position of the absorption maxima.[5]

Experimental Protocols for UV-Vis Spectroscopy

The following outlines a general methodology for the acquisition and analysis of the UV-Vis absorption spectrum of this compound, based on standard practices for azobenzene derivatives.

Materials and Equipment

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, benzene)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

-

UV light source (e.g., 365 nm LED) for photoisomerization

-

Visible light source (e.g., >420 nm) for back-isomerization

-

Inert gas (Nitrogen or Argon) for deaeration (optional)

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

-

Working Solution: Dilute the stock solution to an appropriate concentration to ensure that the maximum absorbance of the trans isomer is within the linear range of the Beer-Lambert law (typically between 1.0 and 1.5).

-

(Optional) Deaeration: To minimize oxidative degradation, particularly in the excited state, the solution can be deaerated by bubbling with an inert gas like nitrogen or argon for 10-15 minutes.

Spectral Acquisition

-

Initial Spectrum (trans-isomer):

-

Place the cuvette containing the working solution in the spectrophotometer.

-

Record the full UV-Vis absorption spectrum. This initial spectrum represents the thermally stable trans-isomer.

-

-

trans-to-cis Photoisomerization:

-

Remove the cuvette from the spectrophotometer.

-

Irradiate the sample with a UV light source at a wavelength corresponding to the π→π* transition of the trans-isomer (e.g., 365 nm).

-

Irradiate for a defined period.

-

Place the cuvette back into the spectrophotometer and record the spectrum.

-

Repeat the irradiation and recording steps until no further significant changes in the spectrum are observed, indicating that the photostationary state (a mixture of trans and cis isomers) has been reached.

-

-

cis-to-trans Isomerization:

-

Photochemical: Irradiate the sample at the photostationary state with visible light corresponding to the n→π* transition of the cis-isomer (e.g., >420 nm). Record the spectra intermittently until the original trans-isomer spectrum is recovered.

-

Thermal: Place the cuvette in a temperature-controlled holder in the dark. Record spectra at regular time intervals to monitor the thermal back-reaction to the trans-isomer.

-

Data Analysis

The percentage of each isomer at any given time can be calculated from the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.

Visualizing the Process

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Electronic transitions for trans and cis isomers.

Caption: Experimental workflow for UV-Vis analysis.

References

4-Methoxyazobenzene photoisomerization mechanism

An In-depth Technical Guide to the Photoisomerization Mechanism of 4-Methoxyazobenzene (B97606)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives are paramount examples of molecular photoswitches, molecules that undergo reversible structural changes upon exposure to light. This property makes them integral components in the development of light-responsive materials, photopharmacology, and molecular machinery. This compound, a dissymmetrically substituted derivative, features an electron-donating methoxy (B1213986) group (-OCH₃) that influences its electronic structure and isomerization pathway. This guide provides a comprehensive technical overview of the photoisomerization mechanism of this compound, detailing the underlying photophysical principles, quantitative data, and the experimental protocols used for its characterization.

Core Photophysical Concepts

The photoswitching behavior of this compound is governed by its ability to exist in two distinct isomeric forms: trans-(E) and cis-(Z). The trans isomer is thermodynamically more stable by approximately 40–50 kJ/mol compared to the metastable cis isomer.[1]

-

trans Isomer: Possesses a near-planar structure with the phenyl rings on opposite sides of the N=N double bond, resulting in a low dipole moment.

-

cis Isomer: Has a non-planar, bent structure with the phenyl rings on the same side of the azo bond, leading to a higher dipole moment.

The isomerization process is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The key electronic transitions are:

-

π→π* Transition: An intense absorption band, typically in the UV region (~347 nm for trans-4-methoxyazobenzene), corresponding to excitation to the S₂ state.[1]

-

n→π* Transition: A weaker, symmetry-forbidden absorption band at longer wavelengths (~440 nm for the cis isomer), corresponding to excitation to the S₁ state.[1]

Upon excitation, the molecule rapidly relaxes through various pathways, including the desired isomerization channel, before returning to the ground state (S₀) in either the trans or cis configuration.

The Photoisomerization Mechanism: Rotation vs. Inversion

Two primary mechanisms have been proposed for the isomerization of azobenzenes.[1][2][3] The specific pathway for this compound is influenced by factors such as the nature of the excited state (S₁ vs. S₂) and the environment.

-

Rotation Mechanism: This pathway involves the rotation around the N=N bond. It proceeds through a twisted, polar transition state where the π-bond is transiently broken.[1] This mechanism is generally favored for "push-pull" azobenzenes, like this compound, where the substituent's electronic effects can stabilize the polar transition state. The thermal cis-to-trans back-isomerization of this compound is understood to proceed via rotation.[1]

-

Inversion Mechanism: This pathway involves the inversion (or rehybridization) of one of the sp²-hybridized nitrogen atoms through a linear sp-hybridized transition state.[1] The N=N double bond remains intact during this process. Studies of the ultrafast photoisomerization of trans-4-methoxyazobenzene suggest that upon photoexcitation, the decay pathway is consistent with an inversion mechanism.[4]

The interplay between these pathways dictates the efficiency and kinetics of the photoswitching process.

Caption: Potential energy pathways for this compound photoisomerization.

Quantitative Data

The following tables summarize key quantitative parameters for this compound.

Table 1: Spectroscopic Properties

| Isomer | Transition | λ_max (nm) | Key Observations |

|---|---|---|---|

| trans | π→π* | ~347 | Intense absorption band.[1] |

| cis | π→π* | ~303 | Hypsochromic (blue) shift relative to trans.[1] |

| cis | n→π* | ~440 | Broad, low-intensity band.[1] |

| - | Isosbestic Points | 258, 295, 407 | Wavelengths where absorbance remains constant during isomerization.[1] |

Table 2: Excited-State Lifetimes from Transient Absorption Spectroscopy[4]

| Solvent | Component 1 (S₂→S₁ IC) | Component 2 (S₁ Decay) | Component 3 (S₁ Decay/Cooling) |

|---|---|---|---|

| Ethanol | 0.11 ps | 1.4 ps | 2.9 ps |

| Ethylene Glycol | 0.16 ps | 1.5 ps | 7.5 ps |

Table 3: Energetics of Thermal cis → trans Isomerization[1]

| Solvent / Medium | Activation Energy (E_a) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (at 298K) (kJ/mol) |

|---|---|---|---|---|

| BMIM PF₆ (Ionic Liquid) | 99.5 ± 2.4 kJ/mol | 97.0 ± 2.4 | -1.2 ± 7.9 | 97.4 ± 4.7 |

| BMIM Tf₂N (Ionic Liquid) | 93.9 ± 3.1 kJ/mol | - | - | - |

| Zn₂(BDC)₂(DABCO) (MOF) | - | - | - | - |

Note: The half-life of the cis-isomer in the MOF at ambient temperature is 6 days.[5]

Experimental Protocols

Characterizing the photoisomerization mechanism requires a suite of spectroscopic techniques.

Protocol 1: Monitoring Isomerization with UV-Vis Spectroscopy

This method is used to determine the absorption spectra of each isomer and to follow the kinetics of thermal isomerization.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., ethanol, ionic liquids) in a quartz cuvette. The concentration should yield a maximum absorbance of ~1.0 for the trans isomer's π→π* band.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the initial, trans-rich sample.

-

trans → cis Isomerization: Irradiate the sample with a UV light source (e.g., 365 nm LED) until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.[2] This spectrum represents the cis-rich PSS.

-

Thermal Back-Isomerization: Place the cuvette in a temperature-controlled holder in the spectrophotometer, shielded from light.

-

Kinetic Data Acquisition: Record spectra at regular time intervals as the cis isomer thermally reverts to the trans form. The change in absorbance at the λ_max of the trans or cis isomer is monitored over time.[1][2]

-

Data Analysis: The kinetic traces at different temperatures are fitted to a first-order rate equation to obtain the rate constants (k). These constants are then used to construct Arrhenius and Eyring plots to determine the activation parameters (E_a, ΔH‡, ΔS‡).[1]

Protocol 2: Ultrafast Dynamics with Femtosecond Transient Absorption Spectroscopy

This pump-probe technique resolves the lifetimes of excited states and the formation of transient species on sub-picosecond to nanosecond timescales.[6][7]

-

Laser Setup: Utilize a femtosecond laser system (e.g., Ti:Sapphire) to generate both pump and probe pulses. The output is split into two beams.[7]

-

Pump Beam: One beam is directed through an optical parametric amplifier (OPA) to generate the excitation (pump) pulse at a wavelength that excites the sample (e.g., ~340 nm for S₂ excitation).[4]

-

Probe Beam: The second beam is focused onto a crystal (e.g., sapphire) to generate a broadband white-light continuum, which serves as the probe pulse.

-

Optical Delay Line: The pump beam passes through a motorized delay line, which precisely controls the arrival time of the pump pulse at the sample relative to the probe pulse.[7]

-

Data Acquisition: The pump pulse excites the sample. The delayed probe pulse passes through the excited volume, and its spectrum is recorded by a detector. The difference in absorbance of the probe with and without the pump pulse (ΔA) is recorded as a function of wavelength and pump-probe delay time.[7]

-

Data Analysis: The resulting data is a 2D map of ΔA versus wavelength and time. Global analysis of this data identifies distinct kinetic components (lifetimes) corresponding to processes like internal conversion, isomerization, and vibrational cooling.[4][8]

Caption: Workflow for a transient absorption spectroscopy experiment.

Protocol 3: Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield is the efficiency of a photochemical process, defined as the number of molecules isomerized per photon absorbed.[9]

-

Measure Photon Flux (Actinometry): The intensity of the monochromatic light source (I₀) must be accurately determined. This is done using a calibrated photodetector (e.g., thermopile) or a chemical actinometer like potassium ferrioxalate.[10][11] For the actinometer, the solution is irradiated for a set time, and the resulting photochemical product is quantified via UV-Vis spectroscopy to calculate the photon flux.[11]

-

Sample Irradiation: A solution of this compound of known concentration is irradiated in a quartz cuvette with the same light source used for actinometry.

-

Monitor Isomerization: UV-Vis spectra are recorded at short, regular intervals during the initial phase of irradiation.[10]

-

Calculate Absorbed Photons: The number of photons absorbed by the sample per unit time is calculated using the Beer-Lambert law, the measured photon flux, and the sample's absorbance.

-

Calculate Isomerized Molecules: The change in the concentration of the trans (or cis) isomer is determined from the initial slope of the absorbance vs. time plot, using the known molar extinction coefficients of the pure isomers.[9]

-

Calculate Quantum Yield: The quantum yield (Φ) is calculated as: Φ = (moles of isomer converted per unit time) / (moles of photons absorbed per unit time)

Caption: Experimental workflow for determining photoisomerization quantum yield.

Conclusion

The photoisomerization of this compound is a complex process involving distinct electronic states and competing mechanistic pathways. The presence of the electron-donating methoxy group favors a rotational mechanism for thermal relaxation, while the ultrafast photo-induced process appears to proceed via inversion. This dual-pathway character is typical of substituted azobenzenes and highlights the subtle factors that control their behavior. A thorough understanding, gained through the quantitative analysis of spectroscopic and kinetic data obtained from rigorous experimental protocols, is essential for the rational design of novel photoswitchable systems for advanced applications in materials science and medicine.

References

- 1. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]

- 7. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

- 11. Video: Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]

An In-Depth Technical Guide to the E/Z Isomerization of 4-Methoxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the E/Z isomerization of 4-methoxyazobenzene (B97606), a key photoswitchable molecule with significant potential in various scientific and therapeutic applications. This document details the photochemical and thermal isomerization processes, including key quantitative data, detailed experimental protocols for analysis, and visualizations of the underlying mechanisms and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of photoswitchable compounds.

Core Principles of this compound Isomerization

This compound is a derivative of azobenzene (B91143) that features a methoxy (B1213986) group in the para position of one of its phenyl rings. Like other azobenzenes, it exhibits reversible photoisomerization between its thermally stable E (trans) isomer and its metastable Z (cis) isomer. This process can be triggered by light, leading to significant changes in the molecule's geometry, dipole moment, and spectral properties. The reverse Z-to-E isomerization can occur either photochemically or thermally.

The introduction of the electron-donating methoxy group classifies this compound as a "push-pull" type azobenzene, which influences its electronic structure and isomerization mechanism. This substitution typically leads to a red-shift in the absorption spectrum compared to unsubstituted azobenzene.

Photochemical Isomerization:

-

E to Z Isomerization: Irradiation with UV light, typically around 365 nm, excites the E isomer, leading to its conversion to the Z isomer.[1][2] This process populates the π-π* excited state.

-

Z to E Isomerization: The reverse isomerization can be induced by irradiation with light of a longer wavelength, often in the visible region (around 440 nm), which excites the n-π* transition of the Z isomer.[3]

Thermal Isomerization:

The Z isomer of this compound can spontaneously revert to the more stable E isomer in the absence of light. This thermal back-reaction is a first-order kinetic process, and its rate is influenced by factors such as the solvent and temperature.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the E/Z isomerization of this compound.

Table 1: Spectroscopic Properties of this compound in Benzene (B151609)

| Isomer | π-π* Absorption Peak (λmax) | n-π* Absorption Peak (λmax) |

| E-4-Methoxyazobenzene | 348 nm | ~440 nm |

| Z-4-Methoxyazobenzene | 305 nm | ~440 nm |

Data sourced from studies on this compound in benzene solution.[1][3]

Table 2: Photostationary State (PSS) Composition

| Irradiation Wavelength | Solvent/Matrix | Z-Isomer Percentage at PSS |

| 365 nm | Benzene | 98% |

| 365 nm | Zn2(BDC)2(DABCO) MOF | 98% |

The photostationary state is the equilibrium mixture of E and Z isomers reached under continuous irradiation.[1][2]

Table 3: Thermal Isomerization Kinetics of Z-4-Methoxyazobenzene

| Solvent/Matrix | Temperature | Half-life (t½) |

| Zn2(BDC)2(DABCO) MOF | Ambient | 6 days |

This data highlights the significant stability of the Z-isomer when confined within a metal-organic framework.[2]